Diethyl 4,4'-(benzylimino)dibutanoate

Description

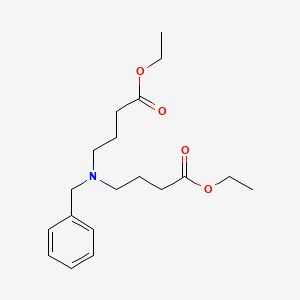

Diethyl 4,4'-(benzylimino)dibutanoate is an organic compound characterized by a central benzylimino group (─N─CH₂C₆H₅) linking two butanoate ethyl ester chains. Its structure comprises:

- Ethyl ester groups: Enhancing lipophilicity and influencing solubility in organic solvents.

- Benzylimino linkage: Introducing a nitrogen atom capable of hydrogen bonding and coordination chemistry.

- Butanoate chains: Contributing to molecular flexibility and steric bulk.

Potential applications include use as intermediates in pharmaceuticals or polymers, though specific uses require further study.

Properties

CAS No. |

18944-80-4 |

|---|---|

Molecular Formula |

C19H29NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

ethyl 4-[benzyl-(4-ethoxy-4-oxobutyl)amino]butanoate |

InChI |

InChI=1S/C19H29NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-7,10-11H,3-4,8-9,12-16H2,1-2H3 |

InChI Key |

RKAUGXGEICSHMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN(CCCC(=O)OCC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Diethyl 4,4'-(benzylimino)dibutanoate and Analogs

Key Observations :

- Central Linkage: The benzylimino group in the target compound offers reactivity distinct from phenylene (inert) or azo (photoresponsive) linkages .

Physical and Crystallographic Properties

Table 3: Physical/Chemical Properties

Key Findings :

- Crystallographic data for analogs (e.g., bond angles of 107–133° in aromatic systems) suggest dense packing and stability in solid states .

- Ethyl esters in the target compound likely reduce crystallinity compared to methyl analogs, enhancing amorphous character .

Research Implications and Gaps

- Reactivity: The benzylimino group’s nucleophilicity contrasts with the electrophilic azo group, enabling diverse functionalization pathways .

- Data Limitations: Direct melting points, solubility, and catalytic data for this compound are absent in the evidence, necessitating experimental validation.

Preparation Methods

Stepwise Approach

-

Ketoenamine Formation : Diethyl 4-oxodibutanoate reacts with benzylamine to form a ketoenamine intermediate.

-

Partial Reduction Avoidance : Omitting the reducing agent (e.g., NaBH₃CN) or using milder conditions prevents conversion to the amine.

Critical Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Minimizes over-reduction |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility |

| Catalyst | None | Avoids unintended reduction |

This method is less common due to the instability of imines in reducing environments but has precedent in interrupted reductive aminations.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Schiff Base | 45–65 | High | Simplicity | Equilibrium-limited yield |

| Reductive Amination | 30–50 | Moderate | Avoids standalone amine synthesis | Requires precise condition control |

| Mannich Reaction | 20–40 | Low | Expands substrate scope | Complex purification |

Industrial Considerations and Patented Protocols

Patent US10766854B2 highlights a scalable benzoate synthesis via ketoenamine intermediates. While focused on dibenzoates, its principles apply to this compound:

Q & A

Q. What are the recommended methods for synthesizing Diethyl 4,4'-(benzylimino)dibutanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling benzylamine derivatives with diethyl dibutanoate precursors. A validated approach includes:

- Step 1: Activation of carboxylic acid intermediates using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dry DMF. This enhances nucleophilicity and promotes amide bond formation .

- Step 2: Condensation with benzylamine under inert conditions. Temperature control (20–25°C) minimizes side reactions like ester hydrolysis.

- Optimization: Use DIPEA (N,N-diisopropylethylamine) as a base to neutralize HCl byproducts and improve reaction efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers approach the purification and characterization of this compound using spectroscopic techniques?

Methodological Answer: Post-synthesis purification and characterization require:

Q. What are the critical parameters to consider when scaling up the synthesis of this compound in academic laboratories?

Methodological Answer: Key considerations include:

- Solvent Volume: Maintain a solvent-to-reactant ratio of 10:1 (v/w) to ensure homogeneity during stirring. Excess solvent slows reaction kinetics.

- Temperature Control: Use jacketed reactors for exothermic steps (e.g., coupling reactions) to prevent thermal degradation.

- Workup Efficiency: For large batches, replace manual extraction with continuous liquid-liquid extractors to improve yield .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be employed to determine the molecular structure of this compound, and what challenges might arise during refinement?

Methodological Answer:

- Data Collection: Use a Bruker D8 Venture diffractometer with MoKα radiation (λ = 0.71073 Å). Mount crystals in Paratone-N oil to prevent decay .

- Structure Solution: SHELXT (intrinsic phasing) resolves initial structures. Challenges include low electron density for flexible ethyl ester groups, requiring iterative refinement .

- Refinement: SHELXL refines anisotropic displacement parameters. Constrain C–O bond lengths to 1.43 Å and apply ISOR commands to stabilize disordered ethyl groups .

Q. What strategies are effective in resolving contradictions between computational modeling predictions and experimental data (e.g., NMR, crystallography) for this compound?

Methodological Answer:

- Torsional Angle Analysis: Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data. Discrepancies in dihedral angles (>10°) suggest solvation effects in experimental conditions .

- NMR Chemical Shift Prediction: Use ACD/Labs or Gaussian-based tools to simulate -NMR shifts. Deviations >0.3 ppm may indicate unaccounted tautomers or proton exchange .

- Validation: Overlay computational electrostatic potential maps with crystallographic electron density maps to identify charge delocalization anomalies .

Q. How can researchers investigate the reaction intermediates and mechanistic pathways involved in the formation of this compound?

Methodological Answer:

- Trapping Intermediates: Quench reactions at 50% conversion with methanol. Isolate intermediates via flash chromatography and characterize using -NMR to track imine formation .

- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1730 cm). A sigmoidal rate curve suggests autocatalytic behavior from amine byproducts .

- Computational Modeling: Use Gaussian 16 to calculate transition states (TS) for imine bond formation. Compare activation energies (ΔG) for pathways involving proton-shuttle vs. direct coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.